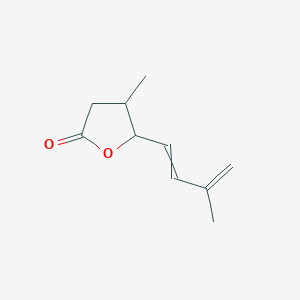
4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one is an organic compound characterized by its unique structure, which includes a five-membered oxolane ring substituted with a methyl group and a 3-methylbuta-1,3-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one typically involves the reaction of 3-methylbuta-1,3-diene with an appropriate oxolane derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This method ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated or partially saturated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated compounds. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the oxolane ring and the conjugated diene system, which can participate in different chemical reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Isoprene (2-Methyl-1,3-butadiene): Shares the conjugated diene system but lacks the oxolane ring.
3-Methyl-1,3-butadiene: Similar structure but without the oxolane ring and additional methyl group.
2-Methyl-3-butanone: Contains a similar carbon skeleton but with different functional groups
Properties
CAS No. |
111372-57-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbuta-1,3-dienyl)oxolan-2-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4-5,8-9H,1,6H2,2-3H3 |
InChI Key |
WZRLPVYOXLUBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)OC1C=CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















